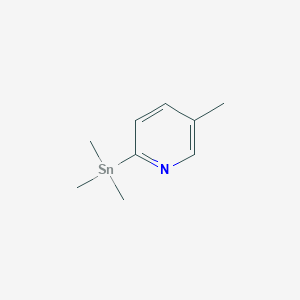

5-Methyl-2-(trimethylstannyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-2-(trimethylstannyl)pyridine: is an organotin compound characterized by the presence of a trimethylstannyl group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of organometallic chemistry. The presence of the trimethylstannyl group makes it a valuable reagent in various chemical reactions, including cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(trimethylstannyl)pyridine typically involves the metallation of 2-bromo-5-methylpyridine followed by treatment with trimethyltin chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or diethyl ether. The process can be summarized as follows:

Metallation: 2-bromo-5-methylpyridine is treated with a strong base such as n-butyllithium (n-BuLi) at low temperatures (around -70°C) to form the corresponding lithium salt.

Stannylation: The lithium salt is then reacted with trimethyltin chloride (Me3SnCl) to yield this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly detailed in the literature. the principles of scale-up from laboratory to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-2-(trimethylstannyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: It is commonly used in Stille cross-coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides, bases (e.g., potassium carbonate).

Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-120°C).

Major Products: The major products formed from these reactions depend on the specific reactants used. In Stille cross-coupling reactions, the primary products are biaryl compounds or other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Methyl-2-(trimethylstannyl)pyridine is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It serves as a key intermediate in the synthesis of complex organic molecules.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its role in facilitating the formation of carbon-carbon bonds makes it a valuable reagent in the production of various chemical products .

Wirkmechanismus

The mechanism of action of 5-Methyl-2-(trimethylstannyl)pyridine in chemical reactions primarily involves the transfer of the trimethylstannyl group to other molecules. In cross-coupling reactions, the compound acts as a nucleophile, where the trimethylstannyl group is replaced by another functional group in the presence of a palladium catalyst. The palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the organic halide .

Vergleich Mit ähnlichen Verbindungen

- 2-(Trimethylstannyl)pyridine

- 5-Methyl-2-(tributylstannyl)pyridine

- 2-(Tributylstannyl)pyridine

Comparison:

- 5-Methyl-2-(trimethylstannyl)pyridine vs. 2-(Trimethylstannyl)pyridine : The presence of a methyl group at the 5-position in this compound provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions.

- This compound vs. 5-Methyl-2-(tributylstannyl)pyridine : The trimethylstannyl group is smaller and less bulky compared to the tributylstannyl group, which can affect the compound’s solubility and reactivity.

- This compound vs. 2-(Tributylstannyl)pyridine : The position of the stannyl group on the pyridine ring (2-position vs. 5-position) can significantly impact the compound’s electronic properties and its behavior in chemical reactions .

Biologische Aktivität

5-Methyl-2-(trimethylstannyl)pyridine, a derivative of pyridine, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a trimethylstannyl group attached to the pyridine ring. Its chemical formula is C8H11N with a molecular weight of approximately 137.18 g/mol. The trimethylstannyl group enhances the compound's lipophilicity, potentially influencing its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylpyridine with trimethyltin chloride under appropriate conditions. This method allows for the selective introduction of the stannyl group, which is crucial for subsequent biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of stannylated pyridines. For instance, compounds containing stannyl groups have shown selective inhibition of Class I PI3-kinase enzymes, which are implicated in various cancers. This inhibition may lead to reduced cellular proliferation associated with malignant diseases .

Table 1: Biological Activities of Stannylated Pyridines

Antimicrobial Activity

Stannylated compounds have also demonstrated antimicrobial properties. For example, 5-methyl-2-(tributylstannyl)pyridine has been reported to exhibit significant activity against various bacterial strains. The mechanism is believed to involve the disruption of microbial cell membranes, leading to cell lysis and death .

Case Studies and Research Findings

- Inhibition of PI3-Kinase : A study investigating the effects of stannylated pyridines on cancer cell lines found that these compounds could effectively inhibit specific isoforms of PI3-kinase, resulting in decreased tumor growth in vitro and in vivo models .

- Antimicrobial Efficacy : Research on the antimicrobial activity of 5-methyl-2-(tributylstannyl)pyridine revealed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Mechanistic Insights : Further mechanistic studies indicated that the biological activity of these compounds might be linked to their ability to form reactive species that interact with cellular targets, leading to apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

trimethyl-(5-methylpyridin-2-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3CH3.Sn/c1-6-3-2-4-7-5-6;;;;/h2-3,5H,1H3;3*1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKPVXMKNNELSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)[Sn](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444456 |

Source

|

| Record name | 5-Methyl-2-(trimethylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183368-55-0 |

Source

|

| Record name | 5-Methyl-2-(trimethylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.